molecular formula C24H20Br2N2 B10910317 3,5-bis(4-bromophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole

Cat. No.: B10910317
M. Wt: 496.2 g/mol
InChI Key: VYBCQTLKDJBZLP-UHFFFAOYSA-N
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Description

    3,5-bis(4-bromophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole: , also known as BBMP , is a chemical compound with the following structural formula:

    C26H22Br2N2\text{C}_{26}\text{H}_{22}\text{Br}_2\text{N}_2 C26​H22​Br2​N2​

  • It belongs to the class of pyrazole derivatives and contains two bromophenyl groups, a methyl group, and a 2-methylbenzyl group attached to the pyrazole ring.
  • BBMP exhibits interesting properties due to its aromatic substituents and the pyrazole core.
  • Preparation Methods

    • One synthetic route involves the Suzuki-Miyaura cross-coupling reaction:
      • Starting materials: 4,4’-(2-(4-bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene), bis(pinacolato)diboron, Pd(dppf)Cl₂·CH₂Cl₂, and KOAc.
      • Solvent: 1,4-dioxane.
      • Reaction conditions: Conducted in a Schlenk flask.
    • Industrial production methods may vary, but this Suzuki-Miyaura approach is commonly used.
  • Chemical Reactions Analysis

    • BBMP can undergo various reactions:

        Oxidation: It can be oxidized using appropriate reagents.

        Reduction: Reduction reactions can modify its functional groups.

        Substitution: The bromophenyl groups are susceptible to substitution reactions.

    • Common reagents include palladium catalysts, boron compounds, and base.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: BBMP serves as a versatile building block for designing new organic materials due to its unique structure.

      Biology: Researchers explore its potential as a ligand for metal complexes or as a fluorescent probe.

      Medicine: Investigations focus on its pharmacological properties, such as anti-inflammatory or anticancer effects.

      Industry: BBMP may find applications in materials science, catalysis, or organic electronics.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • BBMP likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    • BBMP’s uniqueness lies in its combination of bromophenyl groups and the pyrazole core.
    • Similar compounds include other pyrazole derivatives with different substituents.

    Remember that BBMP’s properties and applications continue to be explored, and further research will enhance our understanding of this intriguing compound

    Properties

    Molecular Formula

    C24H20Br2N2

    Molecular Weight

    496.2 g/mol

    IUPAC Name

    3,5-bis(4-bromophenyl)-4-methyl-1-[(2-methylphenyl)methyl]pyrazole

    InChI

    InChI=1S/C24H20Br2N2/c1-16-5-3-4-6-20(16)15-28-24(19-9-13-22(26)14-10-19)17(2)23(27-28)18-7-11-21(25)12-8-18/h3-14H,15H2,1-2H3

    InChI Key

    VYBCQTLKDJBZLP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)C)C4=CC=C(C=C4)Br

    Origin of Product

    United States

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